molecular formula C13H19ClN2O4S B503080 5-chloro-2-methoxy-N-(2-morpholinoethyl)benzenesulfonamide CAS No. 409357-47-7

5-chloro-2-methoxy-N-(2-morpholinoethyl)benzenesulfonamide

Cat. No. B503080
M. Wt: 334.82g/mol
InChI Key: BBDRJXSNTQBLMR-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(2-morpholinoethyl)benzenesulfonamide is an organic building block . It has been reported as an intermediate in the synthesis of glyburide . The compound has a molecular formula of C13H19ClN2O4S and a molecular weight of 334.82 .


Synthesis Analysis

The synthesis of 5-chloro-2-methoxy-N-(2-morpholinoethyl)benzenesulfonamide has been reported . It is used as an intermediate in the synthesis of glyburide .


Molecular Structure Analysis

The linear formula of this compound is ClC6H3(OCH3)CONHCH2C6H4SO2NH2 . The structure contains a morpholine ring and a benzene ring linked to each other through a CC or a CN bond .


Physical And Chemical Properties Analysis

The compound has a melting point of 209-214 °C (lit.) . Other physical and chemical properties such as boiling point, density, and solubility have not been detailed in the sources retrieved.

Future Directions

The future directions of research and application for 5-chloro-2-methoxy-N-(2-morpholinoethyl)benzenesulfonamide are not specified in the sources retrieved. Given its role as an intermediate in the synthesis of glyburide, it may continue to be used in the production of this and potentially other pharmaceuticals .

properties

IUPAC Name

5-chloro-2-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O4S/c1-19-12-3-2-11(14)10-13(12)21(17,18)15-4-5-16-6-8-20-9-7-16/h2-3,10,15H,4-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDRJXSNTQBLMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-methoxy-N-(2-morpholinoethyl)benzenesulfonamide

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